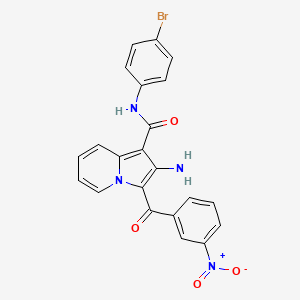

2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

描述

2-Amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a brominated aryl group (4-bromophenyl) and a nitro-substituted benzoyl moiety (3-nitrobenzoyl) at the 1- and 3-positions of the indolizine core, respectively. The bromine atom and nitro group in this compound are electron-withdrawing substituents, which may enhance electrophilic reactivity and influence interactions with biological targets .

属性

IUPAC Name |

2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDZVNMUCIMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, with the CAS number 906162-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, highlighting its pharmacological relevance.

- Molecular Formula : CHBrNO

- Molecular Weight : 479.3 g/mol

- Structure : The compound features an indolizine core substituted with a bromophenyl group and a nitrobenzoyl moiety, contributing to its diverse biological activities.

Biological Activities

Recent studies have highlighted various biological activities associated with indolizine derivatives, including:

- Antimicrobial Activity : Indolizines have shown effectiveness against a range of pathogens, making them candidates for developing new antibiotics .

- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Anti-inflammatory Activity : Some indolizine derivatives demonstrate the ability to inhibit inflammatory processes, suggesting potential in treating inflammatory diseases .

- Neuropharmacological Effects : Research indicates that certain indolizines can act as agonists for the α7 nicotinic acetylcholine receptor (nAChR), which is relevant for conditions like schizophrenia .

Synthesis Methods

The synthesis of this compound can be approached through various methods, commonly involving cyclization reactions that form the indolizine framework. The following methods are notable:

- Tschitschibabin Reaction : A classic method for synthesizing indolizines through the reaction of α-bromoketones with hydrazines.

- 1,3-Dipolar Cycloadditions : This method allows for the formation of indolizine derivatives by reacting dipoles with suitable dipolarophiles .

Case Studies

Several studies have investigated the biological activity of similar indolizine compounds:

- Study on Antimicrobial Activity :

- Evaluation of Neuropharmacological Effects :

- Antioxidant and Anti-inflammatory Studies :

Summary of Biological Activities

科学研究应用

Anticancer Activity

One of the most significant areas of research for 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is its potential as an anticancer agent. Preliminary studies indicate that compounds with an indolizine backbone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival.

- Case Study : A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models, suggesting it could serve as a lead compound for further development into therapeutic agents .

Antimicrobial Properties

Research has also shown that derivatives of indolizine compounds can possess antimicrobial properties. The presence of nitro groups in the structure may enhance activity against bacterial strains, making it a candidate for developing new antibiotics.

- Case Study : In vitro studies demonstrated that related indolizine compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating infections .

Material Science Applications

Indolizines are also explored for their photophysical properties, making them suitable for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and as fluorescent dyes.

- Photophysical Properties : The compound's ability to absorb light in the visible spectrum and emit fluorescence makes it interesting for dye-sensitized solar cells and other optoelectronic devices .

Data Table: Summary of Applications

相似化合物的比较

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。